An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a substituted aminotetralin with significant potential for neuropharmacological research. This document delves into the compound's synthesis, spectroscopic characterization, and its interactions with key central nervous system receptors, particularly serotonin and dopamine receptors. Detailed experimental protocols for its synthesis and in vitro pharmacological evaluation are provided to facilitate further investigation by researchers in drug discovery and development.
Introduction
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine belongs to the aminotetralin class of compounds, a scaffold of considerable interest in medicinal chemistry due to its privileged structure for targeting monoamine receptors. The aminotetralin framework is a rigid analog of phenethylamines, and its derivatives have been explored for a wide range of applications, including as agonists and antagonists for serotonin and dopamine receptors. The 5-methoxy substitution on the aromatic ring is a key feature that modulates the pharmacological profile of these molecules, influencing their affinity and selectivity for various receptor subtypes. This guide aims to consolidate the available technical information on 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, providing a foundational resource for researchers investigating its potential as a pharmacological tool or a lead compound for drug development.
Chemical Properties
Physicochemical Characteristics
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | PubChem |
| Molecular Weight | 177.24 g/mol | PubChem |
| CAS Number | 20770-43-0 | PubChem |
| Appearance | Expected to be a solid or oil | General chemical knowledge |
| LogP | 1.933 (Computed) | [1] |
Spectroscopic Data
2.2.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum of an amine can be complex due to the interaction of the amine protons with the solvent. The chemical shifts of protons on carbons adjacent to the nitrogen are typically in the range of 2.3-3.0 ppm. Aromatic protons will appear further downfield, generally between 6.5 and 8.0 ppm. The methoxy group protons would be expected to appear as a singlet around 3.8 ppm.
2.2.2. 13C NMR Spectroscopy (Predicted)
Carbons directly attached to the nitrogen atom in an amine typically resonate in the 10-65 ppm range. Aromatic carbons will be found in the 110-160 ppm region, with the carbon bearing the methoxy group appearing at the lower end of this range. The methoxy carbon itself would be expected around 55 ppm.
2.2.3. Infrared (IR) Spectroscopy
As a primary amine, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric vibrations. A broad N-H wagging band is also anticipated between 910 and 665 cm⁻¹. The C-N stretching vibration for an aromatic amine is typically observed in the 1335-1250 cm⁻¹ region.[2][3]
2.2.4. Mass Spectrometry
In mass spectrometry, aliphatic amines characteristically undergo α-cleavage. The molecular ion peak for a compound with an odd number of nitrogen atoms will have an odd m/z value, a principle known as the nitrogen rule.
Synthesis
The synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through various synthetic routes. One common approach involves the reductive amination of the corresponding tetralone.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.
Detailed Synthesis Protocol
This protocol is adapted from a known procedure for the synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene.[4]
Materials:
-
5-Methoxy-2-tetralone
-
Methanol
-
1,2-Dichloroethane
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Water
-
50% Sodium hydroxide solution
-
Methylene chloride
-
Fuller's earth/activated charcoal
-
Acetone
-
Ethereal hydrochloric acid
Procedure:
-
Reaction Setup: Dissolve 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-one (17.6 g, 0.1 mol) in a mixture of methanol (800 ml) and 1,2-dichloroethane (200 ml).
-
Reductive Amination: To the solution from step 1, add ammonium acetate (77 g) and sodium cyanoborohydride (5.4 g). Stir the mixture at room temperature for 48 hours.
-
Acidification and Solvent Removal: Adjust the pH of the reaction mixture to 2 with concentrated hydrochloric acid. Remove the solvent in vacuo.
-
Extraction (Aqueous Phase): Dissolve the residue in a mixture of ethyl acetate and water. Separate the aqueous phase.
-
Basification and Extraction (Organic Phase): Cool the aqueous phase and make it alkaline with a 50% sodium hydroxide solution. Extract the aqueous phase twice with methylene chloride.
-
Drying and Decolorization: Dry the combined organic extracts and treat with Fuller's earth/activated charcoal.
-
Concentration: Concentrate the organic solution by evaporation.
-
Salt Formation: Dissolve the residue in acetone and precipitate the hydrochloride salt by adding ethereal hydrochloric acid.
-
Isolation: Collect the precipitate by filtration and dry to obtain the final product.
Pharmacological Profile
The pharmacological activity of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is primarily attributed to its interaction with serotonin and dopamine receptors.
Receptor Binding Affinity
| Receptor | Representative Aminotetralin Derivative | Ki (nM) | Reference |
| 5-HT₁A | (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | Data not available for this specific compound | - |
| D₂ | N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins | Potent antagonists/inverse agonists | [5] |
| D₃ | N/A | Data not available | - |
Derivatives of 5-methoxy-2-aminotetralin have been shown to act as antagonists or inverse agonists at the dopamine D2A receptor.[5] The 5-methoxy group is known to influence the dopaminergic activity of aminotetralins.
Mechanism of Action and Signaling Pathways
Given the structural similarity to other aminotetralins, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is predicted to be a ligand for the 5-HT₁A receptor. Activation of the 5-HT₁A receptor, a Gi/o-coupled GPCR, initiates a cascade of intracellular signaling events.
4.2.1. Canonical G-Protein Signaling Pathway
Caption: Canonical 5-HT1A receptor G-protein signaling pathway.
Upon agonist binding, the 5-HT₁A receptor activates inhibitory G-proteins (Gi/o). This activation leads to two primary downstream effects:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[6]
-
Activation of GIRK Channels: The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces neuronal excitability.[7]
4.2.2. Non-Canonical Signaling Pathways
Recent research has revealed that 5-HT₁A receptors can also signal through pathways independent of adenylyl cyclase inhibition, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[6][8] This non-canonical signaling can influence cellular processes such as gene expression and neuroplasticity.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT₁A)
-
Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)
-
Test compound (5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine) at various concentrations
-
Non-specific binding control (e.g., 10 µM serotonin)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various dilutions, and the radioligand.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the potential cytotoxicity of the compound.
Materials:
-
Human cell line (e.g., HepG2, SH-SY5Y)
-
Cell culture medium
-
Test compound (5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Safety and Toxicology
Note: Specific toxicological data for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is not available. The following information is based on general knowledge of related compounds and should be treated with caution.
Aminotetralin derivatives can exhibit a range of biological activities, and their toxicological profiles can vary significantly. It is recommended that this compound be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood. For related compounds like (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Conclusion
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a valuable chemical entity for neuropharmacological research, with a structural framework conducive to interaction with key monoamine receptors. This guide has provided a detailed overview of its chemical properties, synthesis, and predicted pharmacological profile, with a focus on its potential as a ligand for serotonin and dopamine receptors. The provided experimental protocols offer a starting point for researchers to further elucidate the specific binding affinities, functional activities, and potential therapeutic applications of this compound. Further research is warranted to fully characterize its spectroscopic properties, comprehensive receptor binding profile, and toxicological effects to fully realize its potential in the field of drug discovery.
References
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Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and Molecular Life Sciences, 67(14), 2431–2447. [Link]
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Sonesson, C., et al. (2002). Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. Journal of Medicinal Chemistry, 45(24), 5321-5329. [Link]
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Raymond, J. R., Mukhin, Y. V., Gelasco, A., & Garnovskaya, M. N. (2001). Multiplicity of mechanisms of serotonin receptor signal transduction. Pharmacology & Therapeutics, 92(2-3), 179-212. [Link]
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Llavona, P., et al. (2016). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Neuroscience, 10, 533. [Link]
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Cowen, P. J., & Browning, M. (2015). What has serotonin to do with depression?. World Psychiatry, 14(2), 158–160. [Link]
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PrepChem. (2023). Synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalene. [Link]
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Spectroscopy of Amines - Chemistry LibreTexts. (2021). [Link]
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IR Spectroscopy Tutorial: Amines. (n.d.). [Link]
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